molecular formula C4H5NO5 B166546 N-Oxalylglycine CAS No. 116998-09-5

N-Oxalylglycine

Cat. No. B166546
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Oxalylglycine (NOG) is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in various fields, including drug discovery and development, agriculture, and animal husbandry. This compound is known to inhibit the activity of a family of enzymes called 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which play a crucial role in several biological processes, including epigenetic regulation, DNA repair, and oxygen sensing.

Scientific Research Applications

Inhibition of Histone Lysine Demethylases

N-Oxalylglycine (NOG) and its derivatives are significant in inhibiting histone lysine demethylases, enzymes crucial in epigenetic regulation. Studies have shown that NOG and specific compounds inhibit enzymes like JMJD2A, 2C, and 2D, impacting histone lysine methylation, a key process in chromatin and gene expression regulation (Hamada et al., 2009).

Role in Hypoxic Signaling

NOG is identified as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases. These enzymes are involved in numerous biological processes, including hypoxic signaling and epigenetic regulation. Interestingly, NOG is naturally present in some plants like rhubarb and spinach, suggesting a potential natural role in regulating gene expression (Al-Qahtani et al., 2015).

Inhibition of Prolyl 4-Hydroxylase

Oxalyl amino acid derivatives, including NOG, have been studied for their inhibitory effects on prolyl 4-hydroxylase. This enzyme is crucial in collagen synthesis. NOG has been identified as an efficient inhibitor of this enzyme, suggesting its potential application in studying and modulating collagen-related processes (Baader et al., 1994).

Interference with Glutamine Metabolism

The αKG analog NOG and its prodrug, dimethyloxalylglycine (DMOG), are used extensively in studying αKG-dependent processes. These compounds, through their interactions with enzymes in glutamine metabolism, influence cellular processes such as mitochondrial respiration and ATP production, relevant in cancer research and metabolic studies (Fets et al., 2018).

Enzyme Inhibition and Metabolic Studies

NOG's structural similarity to α-ketoglutarate makes it a valuable tool for studying enzyme mechanisms, such as those involving glutamate dehydrogenase. It helps in understanding the role of specific functional groups in enzyme-substrate interactions and the thermodynamics of enzyme complexes (Fisher et al., 1984).

properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Oxalylglycine

CAS RN

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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